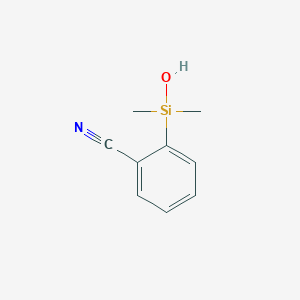
Dimethyl(2-cyanophenyl)silanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl(2-cyanophenyl)silanol is an organosilicon compound characterized by the presence of a silicon atom bonded to two methyl groups, a hydroxyl group, and a 2-cyanophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethyl(2-cyanophenyl)silanol can be synthesized through several methods. One common approach involves the hydrolysis of dimethyl(2-cyanophenyl)silyl chloride in the presence of water or a mild base. The reaction typically proceeds as follows: [ \text{(CH}_3\text{)}_2\text{Si(Cl)(C}_6\text{H}_4\text{CN)} + \text{H}_2\text{O} \rightarrow \text{(CH}_3\text{)}_2\text{Si(OH)(C}_6\text{H}_4\text{CN)} + \text{HCl} ]
Another method involves the oxidation of dimethyl(2-cyanophenyl)silane using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Industrial Production Methods
Industrial production of this compound often employs large-scale hydrolysis of dimethyl(2-cyanophenyl)silyl chloride, utilizing automated reactors to control reaction conditions and ensure high yield and purity. The process may also involve purification steps such as distillation or recrystallization to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl(2-cyanophenyl)silanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form silanones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Halides such as chlorides or bromides, in the presence of a base.
Major Products Formed
Oxidation: Silanones.
Reduction: Dimethyl(2-aminophenyl)silanol.
Substitution: Various substituted silanols depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Dimethyl(2-cyanophenyl)silanol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with biomolecules.
Medicine: Explored for its potential as a therapeutic agent in the treatment of certain diseases.
Industry: Utilized in the production of silicone-based materials, adhesives, and coatings.
Wirkmechanismus
The mechanism of action of dimethyl(2-cyanophenyl)silanol involves its ability to interact with various molecular targets through hydrogen bonding, coordination with metal ions, and covalent bonding with electrophiles. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to its observed effects in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilanol: Similar structure but with three methyl groups instead of a 2-cyanophenyl group.
Dimethyl(phenyl)silanol: Similar structure but with a phenyl group instead of a 2-cyanophenyl group.
Dimethyl(2-aminophenyl)silanol: Similar structure but with an amino group instead of a cyano group.
Uniqueness
Dimethyl(2-cyanophenyl)silanol is unique due to the presence of the cyano group, which imparts distinct electronic properties and reactivity compared to other silanols. This makes it a valuable compound for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
609353-72-2 |
|---|---|
Molekularformel |
C9H11NOSi |
Molekulargewicht |
177.27 g/mol |
IUPAC-Name |
2-[hydroxy(dimethyl)silyl]benzonitrile |
InChI |
InChI=1S/C9H11NOSi/c1-12(2,11)9-6-4-3-5-8(9)7-10/h3-6,11H,1-2H3 |
InChI-Schlüssel |
FLVGHLHPDYCMTD-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C1=CC=CC=C1C#N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetamide,N-(3-ethoxypropyl)-2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-](/img/structure/B12573421.png)
![7-Hydroxy-9-methyl-2-oxaspiro[3.5]nonan-6-yl prop-2-enoate](/img/structure/B12573422.png)
![2-[(1,5-Diazocan-1-yl)methyl]phenol](/img/structure/B12573429.png)
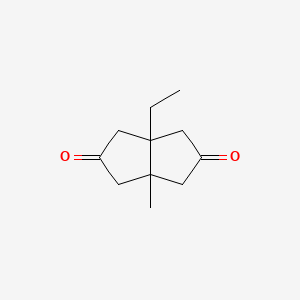
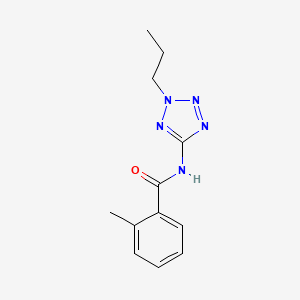
![3-[(Cyclopentylcarbonyl)amino]-4-methylbenzamide](/img/structure/B12573450.png)
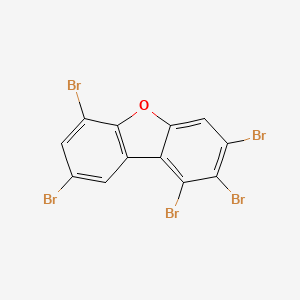
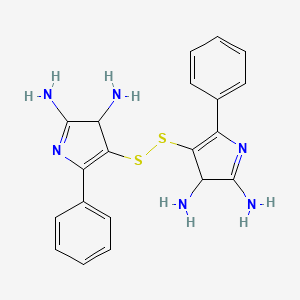
![N-{1-(2,4-dichlorophenyl)-2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-N-ethyl-2-hydroxybenzamide](/img/structure/B12573466.png)
![Methyl {5-[(hex-3-en-1-yl)oxy]pentyl}phosphonate](/img/structure/B12573470.png)
![4-[(R)-Butane-1-sulfinyl]but-1-ene](/img/structure/B12573484.png)
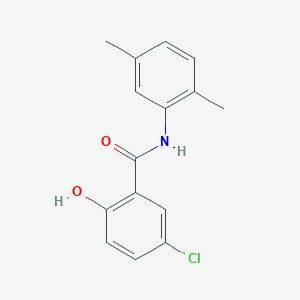
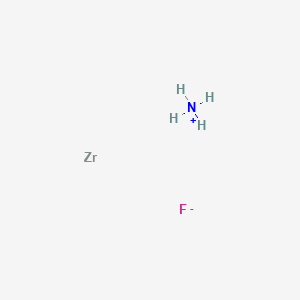
![(2R)-3-methyl-2-[[4-(4-phenylphenyl)phenyl]sulfonylamino]butanoic acid](/img/structure/B12573506.png)
